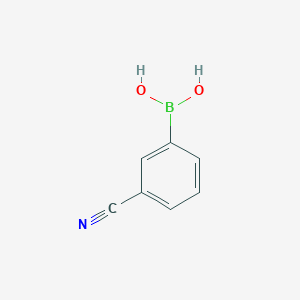

3-Cyanophenylboronic acid

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

(3-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBHWPLGGBLUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370216 | |

| Record name | 3-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150255-96-2 | |

| Record name | 3-Cyanophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150255-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of 3-Cyanophenylboronic Acid in Suzuki Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This technical guide provides a detailed examination of the mechanism of action of 3-cyanophenylboronic acid as a coupling partner in this reaction. The presence of the electron-withdrawing cyano group significantly influences the electronic properties of the boronic acid, impacting the key transmetalation step of the catalytic cycle. This document outlines the fundamental principles of the Suzuki coupling, delves into the specific electronic effects imparted by the 3-cyano substituent, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the mechanistic pathways.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (such as a boronic acid) and an organohalide, catalyzed by a palladium(0) complex.[1][2] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) intermediate.[2] This is often the rate-determining step of the reaction.[2]

-

Transmetalation: The organic group from the organoboron species (R²-BY₂) is transferred to the palladium(II) center, displacing the halide. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[4]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

The efficiency of each step is influenced by various factors, including the nature of the substrates, the choice of catalyst, ligands, base, and solvent.

The Role of the 3-Cyano Substituent: An Electronic Perspective

The this compound molecule features a powerful electron-withdrawing cyano (-CN) group at the meta position of the phenyl ring. This substituent exerts a significant influence on the electronic properties of the boronic acid, which in turn affects its reactivity in the Suzuki coupling, particularly during the transmetalation step.

Kinetic studies have shown that electron-deficient boronic esters exhibit an increased rate of transmetalation compared to their corresponding boronic acids.[5] This acceleration is attributed to the increased Lewis acidity of the boron atom, which facilitates the formation of the boronate species upon reaction with a base. The more polarized B-C bond in the resulting boronate enhances the transfer of the aryl group to the palladium center.

Furthermore, computational studies on related cyano-activated substrates in Suzuki couplings have highlighted the inductive effects of the cyano group, which can influence the stability of intermediates and transition states throughout the catalytic cycle.[6][7]

Quantitative Data

While specific kinetic data for the Suzuki coupling of this compound is not extensively available in the literature, the general trend of enhanced reactivity for electron-deficient boronic acids is well-documented. The following table summarizes the qualitative impact and provides a framework for understanding the expected performance.

| Parameter | Observation with Electron-Deficient Boronic Acids | Reference |

| Transmetalation Rate | Increased compared to electron-neutral or -rich boronic acids/esters. | [5] |

| Overall Reaction Yield | Generally high, subject to optimization of reaction conditions. | [8] |

| Stability | Cyanophenylboronic acids can be prone to thermal instability and protodeboronation; use of boronic esters is often preferred. | [5][8] |

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura coupling reactions. Specific conditions for reactions involving this compound or its esters should be optimized based on the specific coupling partners and desired outcomes.

General Procedure 1: Standard Suzuki Coupling

This protocol is adapted from typical Suzuki coupling procedures.[9]

-

Reagents:

-

Aryl Halide (1.0 equiv)

-

This compound or its pinacol (B44631) ester (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01 - 0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, THF, with water for biphasic conditions)

-

-

Procedure:

-

To a reaction vessel, add the aryl halide, this compound (or its ester), the palladium catalyst, and the base.

-

Add the solvent system. If using a biphasic system, an aqueous solution of the base is typically used.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup. Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

General Procedure 2: Microwave-Assisted Suzuki Coupling

This protocol is adapted for microwave synthesis, which can often reduce reaction times.[9]

-

Reagents:

-

Aryl Halide (1.0 equiv)

-

This compound or its pinacol ester (1.5 equiv)

-

Palladium Catalyst (e.g., PdCl₂(dppf), 0.1 equiv)

-

Base (e.g., 2 M K₂CO₃, 10 equiv)

-

Solvent (e.g., N,N-Dimethylacetamide - DMA)

-

-

Procedure:

-

In a microwave reaction vial, combine the aryl halide, this compound (or its ester), palladium catalyst, and base in the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction to 150 °C for 20 minutes.

-

After cooling, filter the reaction mixture and purify the filtrate by column chromatography.

-

Visualizing the Mechanism

The following diagrams illustrate the key mechanistic steps and logical relationships in the Suzuki-Miyaura coupling of this compound.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Health and Safety Handling of 3-Cyanophenylboronic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety protocols for handling chemical reagents is paramount. This guide provides a detailed overview of the safe handling of 3-cyanophenylboronic acid, a versatile building block in medicinal chemistry and materials science. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a comprehensive safety profile.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for its potential dangers.

GHS Classification:

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | 3 or 4 | H301/H302 | Danger/Warning | Toxic or Harmful if swallowed[1][2] |

| Acute Toxicity (Dermal) | 3 | H311 | Danger | Toxic in contact with skin[1] |

| Acute Toxicity (Inhalation) | 3 | H331 | Danger | Toxic if inhaled[1] |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation[1][2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Warning | May cause respiratory irritation[2][3][4] |

Pictograms:

-

Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).

-

Exclamation Mark (GHS07): Indicates skin and eye irritation, and respiratory tract irritation.

It is important to note that the toxicological properties of this compound have not been fully investigated, and the available data may be limited[4]. Therefore, it should be handled with the utmost care, assuming it may have other unknown hazardous properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling, storage, and emergency response.

| Property | Value |

| Chemical Formula | C₇H₆BNO₂ |

| Molecular Weight | 146.94 g/mol [2][3] |

| Appearance | White to yellow solid[1] |

| Melting Point | 298 °C (decomposes)[5] |

| Solubility | Soluble in Methanol, Insoluble in water[1][4] |

| Stability | Stable under normal conditions[1][4] |

| Incompatible Materials | Strong acids, Strong bases, Oxidizing agents[1][4] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed literature and safety data sheets. Such studies are typically conducted by manufacturers and may be proprietary. The GHS classifications provided are based on available data and computational models. Researchers should operate under the assumption that the substance is toxic and an irritant, as indicated by the hazard classifications.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood[1][3].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield[1][3][4].

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[1][3].

-

Dust Control: Avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof vacuum[6].

Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place[1][3][4].

-

Temperature: Store in a cool, dry place. Some sources recommend refrigeration[4][7].

-

Incompatibilities: Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents[1][4].

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment for handling this compound.

Caption: Recommended PPE for handling this compound.

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][3][4]. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1][3][4]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3][4]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3]. |

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam[1][3].

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and boron oxides[3][4].

-

Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[3][4].

Accidental Release Measures

A clear and efficient response to an accidental spill is vital to prevent contamination and exposure.

Spill Response Workflow:

Caption: Workflow for responding to a spill of this compound.

Key steps for accidental release:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) to prevent skin and eye contact and inhalation of dust[1][3][4].

-

Environmental Precautions: Prevent the product from entering drains or waterways[1][3].

-

Containment and Cleaning: Sweep up the material and place it in a suitable container for disposal. Avoid generating dust[4][6].

Toxicological Information

The primary toxicological concerns with this compound are its potential for acute toxicity and its irritant effects.

-

Acute Toxicity: Classified as toxic if swallowed, in contact with skin, or if inhaled[1].

-

Respiratory Irritation: May cause respiratory tract irritation[3][4].

-

Quantitative Data: Specific LD50 (oral, dermal) and LC50 (inhalation) values are not available in the consulted safety data sheets. The toxicological properties have not been fully investigated[4].

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous waste. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste[4].

This guide provides a comprehensive overview of the health and safety considerations for handling this compound. Adherence to these guidelines is essential for the safety of all laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound | C7H6BNO2 | CID 2734325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-氰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermodynamic Properties of 3-Cyanophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of 3-cyanophenylboronic acid. The information is compiled from various sources to support research, development, and application of this compound in medicinal chemistry and materials science. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key characterization techniques.

Core Thermodynamic and Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its core thermodynamic and physical properties are summarized in the table below. It is important to note that some of these values are predicted through computational models and should be considered as estimates until experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₇H₆BNO₂ | [1] |

| Molecular Weight | 146.94 g/mol | [1] |

| Melting Point | 298 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 347.4 ± 44.0 °C | [2] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 7.17 ± 0.10 | [2] |

| Solubility | Soluble in Methanol | [2] |

Crystal Structure

The crystal structure of this compound has been determined, providing insights into its solid-state packing and intermolecular interactions. This information is crucial for understanding its physical properties, such as solubility and melting point.

| Crystal System | Space Group | Unit Cell Parameters |

| Monoclinic | P2₁/c | a = 3.8064(2) Å, b = 16.1560(8) Å, c = 11.4585(6) Å, β = 93.472(2)° |

Crystal structure data obtained from X-ray diffraction studies.

Experimental Protocols

This section details the experimental methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A general and widely used method for the synthesis of this compound involves the reaction of 3-bromobenzonitrile (B1265711) with an organolithium reagent followed by quenching with a borate (B1201080) ester.

Materials:

-

3-Bromobenzonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

n-Butyllithium (in hexanes)

-

4M Sulfuric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Dimethylformamide (DMF)

-

Water

Procedure: [2]

-

Dissolve 3-bromobenzonitrile in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add triisopropyl borate to the cooled solution.

-

Add n-butyllithium dropwise to the reaction mixture while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for 30 minutes.

-

Cool the reaction to 0 °C and quench with 4M sulfuric acid.

-

Separate the aqueous layer and extract the organic layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a DMF-water mixture to obtain this compound as light yellow needles.

A visual representation of the synthesis workflow is provided below.

Solubility Determination

The solubility of boronic acids can be determined using the dynamic (synthetic) method, which involves observing the temperature at which a solid completely dissolves in a solvent.

Materials and Apparatus:

-

This compound

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, chloroform, etc.)

-

Jacketed glass vessel with a magnetic stirrer

-

Temperature-controlled circulating bath

-

Calibrated temperature probe

-

Light source and detector (for turbidity measurement)

-

Analytical balance

Procedure:

-

Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

-

Heat the mixture at a constant, slow rate (e.g., 0.5 °C/min) while stirring vigorously.

-

Monitor the turbidity of the solution using a light transmission detector.

-

The temperature at which the solution becomes clear (i.e., the last solid particle dissolves) is recorded as the solubility temperature for that specific concentration.

-

Repeat the measurement for different concentrations to construct a solubility curve.

The following diagram outlines the logical workflow for determining the solubility of a solid compound.

Computational Thermodynamic Properties

While experimental data for some thermodynamic properties of this compound are limited, computational studies provide valuable theoretical insights. These calculations are typically performed using density functional theory (DFT) or other high-level quantum mechanical methods.

A computational study on this compound has been performed to understand its conformational analysis, and electronic properties.[3][4] The study calculated properties such as HOMO-LUMO energy gap, dipole moment, and polarizability.[3][4] For researchers interested in the detailed computational methodology, the study employed the B3LYP/6-311++G(d,p) level of theory.[3][4]

It is important for drug development professionals to note that while these computational values provide excellent estimates, they should be used in conjunction with experimentally determined data whenever possible for the most accurate understanding of the compound's behavior.

Further Research and Considerations

While this guide provides a summary of the currently available thermodynamic data for this compound, there are areas where further experimental investigation is warranted. Specifically, experimental determination of the following properties would be highly valuable:

-

Heat capacity (Cp): Essential for understanding the temperature dependence of enthalpy and entropy.

-

Enthalpy of formation (ΔHf°): A fundamental thermodynamic property for calculating reaction enthalpies.

-

Gibbs free energy of formation (ΔGf°): Key for predicting the spontaneity of reactions involving the compound.

-

Comprehensive solubility profile: Quantitative solubility data in a wider range of pharmaceutically relevant solvents.

-

Thermal stability analysis: Detailed decomposition profile using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The generation of this data will provide a more complete thermodynamic profile of this compound, aiding in its application in drug design, formulation, and materials science.

References

Solubility Profile of 3-Cyanophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-cyanophenylboronic acid, a key building block in organic synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document presents a detailed analysis based on available qualitative information and quantitative data from closely related phenylboronic acid analogs. The experimental methodologies provided are standard for determining the solubility of organic compounds and can be directly applied to this compound.

Executive Summary

This compound is an organic compound of significant interest in medicinal chemistry and materials science. Its solubility is a critical parameter for its application in chemical reactions, purification processes, and formulation development. While specific quantitative solubility data is scarce, qualitative assessments indicate its solubility in polar organic solvents such as methanol. Recrystallization has been successfully performed using a dimethylformamide (DMF)-water system, suggesting solubility in this solvent mixture[1]. The solubility of phenylboronic acid and its derivatives is influenced by factors such as the nature of the solvent and the presence of substituents on the phenyl ring.

Quantitative Solubility Data of Phenylboronic Acid Analogs

To provide a framework for understanding the potential solubility of this compound, the following tables summarize the experimentally determined solubility of the parent compound, phenylboronic acid, and various isomers of isobutoxyphenylboronic acid in several organic solvents. The data is presented as the mole fraction of the solute at various temperatures. This data is derived from studies employing the dynamic (synthetic) method for solubility determination.

Table 1: Solubility of Phenylboronic Acid in Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | Data not available |

| 303.15 | Data not available | |

| 313.15 | Data not available | |

| 323.15 | Data not available | |

| 3-Pentanone | 293.15 | Data not available |

| 303.15 | Data not available | |

| 313.15 | Data not available | |

| 323.15 | Data not available | |

| Acetone | 293.15 | Data not available |

| 303.15 | Data not available | |

| 313.15 | Data not available | |

| 323.15 | Data not available | |

| Dipropyl Ether | 293.15 | Data not available |

| 303.15 | Data not available | |

| 313.15 | Data not available | |

| 323.15 | Data not available | |

| Methylcyclohexane | 293.15 | Data not available |

| 303.15 | Data not available | |

| 313.15 | Data not available | |

| 323.15 | Data not available |

Note: Specific mole fraction data for unsubstituted phenylboronic acid was not available in the initial search results. However, it is reported to have high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[2][3].

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.105 | |

| Dipropyl Ether | 293.15 | 0.105 | 0.020 | 0.015 |

| 303.15 | 0.155 | 0.032 | 0.025 | |

| 313.15 | 0.220 | 0.050 | 0.040 | |

| 323.15 | 0.305 | 0.075 | 0.062 | |

| Methylcyclohexane | 293.15 | 0.002 | 0.001 | 0.001 |

| 303.15 | 0.004 | 0.002 | 0.002 | |

| 313.15 | 0.007 | 0.003 | 0.003 | |

| 323.15 | 0.012 | 0.005 | 0.005 |

Data sourced from a study on the solubility of isobutoxyphenylboronic acids[4].

The cyano group in this compound is electron-withdrawing and can participate in dipole-dipole interactions, which may influence its solubility profile compared to the analogs presented. It is expected to exhibit good solubility in polar aprotic solvents.

Experimental Protocols for Solubility Determination

A reliable and widely used method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method . This method involves monitoring the temperature at which a solid solute dissolves completely in a solvent at a known concentration.

Materials and Equipment

-

Solute: this compound (or other boronic acid of interest)

-

Solvents: High-purity organic solvents

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Heating/cooling circulator for precise temperature control

-

Calibrated temperature probe

-

Luminance probe or a device to measure light transmission

-

Analytical balance for accurate weighing

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known composition.

-

Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.3 K/minute) while being vigorously stirred to ensure thermal equilibrium.

-

Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves with increasing temperature, the turbidity of the mixture decreases, leading to an increase in light transmission.

-

Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.

-

Data Collection: Repeat the procedure for different compositions of the solute and solvent to generate a solubility curve (mole fraction vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

Caption: Dynamic method for solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this guide provides a robust framework for understanding its likely solubility behavior based on qualitative information and data from analogous compounds. The provided experimental protocol for the dynamic method offers a reliable approach for researchers to determine the precise solubility of this compound in various solvents, which is essential for its effective use in research and development. The general trend observed for phenylboronic acids suggests that polar solvents will be more effective for dissolving this compound.

References

The Industrial Versatility of 3-Cyanophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanophenylboronic acid has emerged as a pivotal building block in modern chemistry, with significant industrial applications spanning organic synthesis, advanced materials science, and chemical sensor technology. Its unique bifunctionality, possessing both a nucleophilic cyano group and a versatile boronic acid moiety, allows for its integration into a diverse array of molecular architectures. This technical guide provides an in-depth overview of the core industrial applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel pharmaceuticals, electronic materials, and sensing technologies.

Core Applications in Organic Synthesis

This compound is a cornerstone reagent in synthetic organic chemistry, primarily utilized for the construction of complex molecular frameworks through cross-coupling reactions. The electron-withdrawing nature of the cyano group can enhance the reactivity and selectivity of the boronic acid in these transformations.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is the most prominent application of this compound.[2] It facilitates the formation of carbon-carbon bonds between the cyanophenyl group and various aryl or vinyl halides, yielding substituted biphenyls and related structures. These products are often key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][3]

Key Synthesized Compounds:

-

Piperidine-based MCH R1 antagonists: These compounds are investigated for their potential in treating obesity and other metabolic disorders.[4][5]

-

4-Aryl-1,8-naphthyridin-2(1H)-ones: This class of molecules exhibits a range of biological activities and is explored in drug discovery programs.[4][5]

-

Biaryl-based phenylalanine amino acid analogs: These are utilized as ligands for kainate receptors, which are implicated in various neurological processes.[4][5]

Quantitative Data for Suzuki-Miyaura Coupling

The yield of Suzuki-Miyaura reactions is highly dependent on the specific substrates, catalyst, base, and solvent system employed. However, reactions involving phenylboronic acids and various aryl halides are known to proceed with good to excellent yields.

| Aryl Halide Partner | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-toluene | Phenylboronic Acid | Pd-NHC-MIL-101(Cr) (0.6) | K₂CO₃ | H₂O | 85 | 1 | 98 | [6] |

| 4-Chloro-anisole | Phenylboronic Acid | Pd-NHC-MIL-101(Cr) (0.6) | K₂CO₃ | H₂O | 85 | 1.5 | 96 | [6] |

| 1-Bromo-4-fluoro-benzene | 4-Fluorophenyl-boronic Acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 | [7] |

| 4-Bromo-benzonitrile | Phenylboronic Acid | Pd-NHC-MIL-101(Cr) (0.6) | K₂CO₃ | H₂O | 85 | 1 | 99 | [6] |

Experimental Protocol: Synthesis of 4-Aryl-1,8-naphthyridin-2(1H)-ones

This protocol is representative for the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones from 4-halo-1,8-naphthyridin-2(1H)-ones and an arylboronic acid, such as this compound.[4]

-

Reaction Setup: In a round-bottom flask, combine the 4-halo-1,8-naphthyridin-2(1H)-one (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as sodium carbonate (2.0 mmol).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol (B145695), and water (e.g., in a 4:1:1 ratio).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 4-(3-cyanophenyl)-1,8-naphthyridin-2(1H)-one.

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Evans-Lam (CEL) Amination

The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds. This compound can be used in CEL amination to form C-N bonds, producing N-aryl amines. This reaction offers an alternative to palladium-catalyzed methods and can often be performed under milder conditions, open to the air.

Applications in Materials Science

The incorporation of the this compound moiety into larger molecular structures is a key strategy in the development of advanced materials. The cyano group imparts specific electronic properties, while the boronic acid functionality serves as a versatile chemical handle for polymerization or derivatization.[1]

Organic Light-Emitting Diodes (OLEDs)

Chemical Sensing Applications

The boronic acid group has a unique and reversible covalent interaction with diols, making it an excellent recognition element for saccharides and other cis-diol-containing biomolecules.[3] This interaction forms the basis for a variety of chemical sensors. Additionally, as a Lewis acid, the boron atom can interact with Lewis bases like fluoride (B91410) and cyanide anions, enabling the development of sensors for these ions.

Saccharide Detection

Sensors based on phenylboronic acids can detect physiologically important sugars like glucose and fructose. The binding of a saccharide to the immobilized boronic acid on a sensor surface can be transduced into a measurable signal, such as a change in capacitance, fluorescence, or color.

Quantitative Data for a Phenylboronic Acid-Based Capacitive Saccharide Sensor

The following data is for a sensor based on aminophenylboronic acid, which demonstrates the typical performance characteristics of this class of sensors.

| Analyte | Concentration Range (M) | Limit of Detection (LOD) (M) | Reference |

| Glucose | 1.0 x 10⁻⁸ - 1.0 x 10⁻³ | 0.8 x 10⁻⁹ | [5][8] |

| Fructose | 1.0 x 10⁻⁸ - 1.0 x 10⁻² | 0.6 x 10⁻⁹ | [5][8] |

| Dextran | 1.0 x 10⁻¹⁰ - 1.0 x 10⁻⁵ | 13 x 10⁻¹² | [5][8] |

| Human IgG | 1.0 x 10⁻¹³ - 1.0 x 10⁻⁷ | 16 x 10⁻¹⁵ | [5][8] |

Experimental Protocol: Fabrication and Use of a Capacitive Saccharide Sensor

This protocol describes the fabrication of a capacitive sensor using an immobilized aminophenylboronic acid, which is analogous to how a this compound-based sensor would be constructed.[5][8]

-

Electrode Cleaning: Clean a gold electrode by immersing it in piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5 minutes, followed by thorough rinsing with deionized water and ethanol.

-

Self-Assembled Monolayer (SAM) Formation: Immerse the clean gold electrode in a solution of a thiol-containing linker molecule (e.g., 11-mercaptoundecanoic acid) in ethanol for 24 hours to form a self-assembled monolayer.

-

Activation of Carboxyl Groups: Activate the terminal carboxyl groups of the SAM by immersing the electrode in a solution containing N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) for 1 hour.

-

Immobilization of Phenylboronic Acid: Immerse the activated electrode in a solution of 3-aminophenylboronic acid (or a derivative like this compound with a suitable linker) in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) for 2 hours to allow for covalent attachment.

-

Measurement: The sensor is now ready for use. Capacitance measurements are performed in a flow cell. A baseline is established with a running buffer. The sample containing the saccharide is then introduced, and the change in capacitance due to the binding of the saccharide to the immobilized boronic acid is measured.

-

Regeneration: The sensor can be regenerated by washing with a low pH buffer, which disrupts the boronic acid-diol ester linkage, preparing the sensor for the next measurement.

Workflow for a Boronic Acid-Based Chemical Sensor

Caption: General workflow for the fabrication and operation of a boronic acid-based sensor.

Conclusion

This compound is a remarkably versatile and valuable chemical for a range of industrial applications. Its utility in the robust and efficient Suzuki-Miyaura coupling reaction makes it indispensable for the synthesis of complex organic molecules in the pharmaceutical and agrochemical sectors. Furthermore, its role as a precursor in the development of advanced materials for OLEDs and as the core recognition element in chemical sensors highlights its importance in cutting-edge technologies. The detailed protocols and quantitative data provided in this guide underscore the practical applicability of this compound and should serve as a valuable resource for researchers and developers in the field. As the demand for sophisticated organic molecules and smart materials continues to grow, the industrial significance of this compound is poised to expand even further.

References

- 1. Saccharide Sensors Based on Phenylboronic Acid Derivatives [iac.iacademic.info]

- 2. Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 8. Capacitive Saccharide Sensor Based on Immobilized Phenylboronic Acid with Diol Specificity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using 3-Cyanophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 3-cyanophenylboronic acid. This versatile building block is instrumental in the synthesis of complex biaryl molecules, which are pivotal in the fields of medicinal chemistry and materials science. The inclusion of the cyano group offers a valuable synthetic handle for further molecular elaborations.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[1] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[1][2]

This compound is a particularly useful reagent in this reaction, enabling the introduction of a cyanophenyl moiety into a variety of molecular scaffolds. The resulting 3-cyanobiphenyl structures are of significant interest in drug discovery, serving as key intermediates in the synthesis of pharmacologically active compounds.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps include:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (Ar-B(OH)₂) is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, making it more nucleophilic.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-R), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific aryl halide substrate used.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a good starting point for the coupling of this compound with a range of aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane (B91453)/Water, Toluene/Water, DMF)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).

-

Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

As listed in Protocol 1. N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) are often suitable solvents for microwave chemistry.

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent like DMA.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 150 °C) for a short duration (e.g., 20-30 minutes).

-

Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate using column chromatography as described in Protocol 1.

Data Presentation: Representative Examples

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~90 |

| 1-Bromo-4-(trifluoromethoxy)benzene | PdCl₂(dppf) (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 16 | ~85 |

| 4-Bromo-1,2-(methylenedioxy)benzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 18 | ~88 |

| 3-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | ~75 |

| 5-Bromo-1-methyl-1H-indazole | PdCl₂(dppf) (5) | K₂CO₃ (2) | DME | 80 | 2 | ~80[3] |

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Mandatory Visualizations

Experimental Workflow

Catalytic Cycle

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Inhibitors Using 3-Cyanophenylboronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel inhibitors utilizing 3-cyanophenylboronic acid as a key starting material. It is intended for researchers, scientists, and professionals in the field of drug development. The information compiled from various scientific sources outlines the synthesis of potent inhibitors targeting Melanin-Concentrating Hormone Receptor 1 (MCH R1) and β-lactamases, complete with experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a versatile building block in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds that are often the core structures of biologically active molecules. This document focuses on its application in the development of two distinct classes of inhibitors: MCH R1 antagonists and β-lactamase inhibitors.

MCH R1 is a G-protein coupled receptor implicated in the regulation of appetite and energy homeostasis, making it a promising target for the treatment of obesity. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Inhibitors of these enzymes are crucial for restoring the efficacy of existing antibiotic therapies.

Data Presentation: Inhibitor Activity

The following tables summarize the quantitative biological data for inhibitors synthesized using this compound or its derivatives.

Table 1: β-Lactamase Inhibitor Activity

| Compound ID | Target β-Lactamase | Ki (nM)[1] |

| 5 | KPC-2 | 730 |

| 10a | AmpC | 140 |

| Warhead 3 | KPC-2 | 2300 |

| Warhead 3 | AmpC | 700 |

Note: Warhead 3 is 3-azidomethylphenyl boronic acid, a derivative of this compound.

Table 2: Melanin-Concentrating Hormone Receptor 1 (MCH R1) Antagonist Activity

| Compound ID | Target | IC50 (nM)[2] |

| 5a | rat MCH R1 | 57 ± 21 |

| 5b | rat MCH R1 | 25 ± 8 |

| 5f | rat MCH R1 | 13 ± 2 |

| 5h | rat MCH R1 | 140 ± 60 |

| 5i | rat MCH R1 | 190 ± 60 |

| 5k | rat MCH R1 | 27 ± 7 |

Note: The synthesis of these piperidine-based MCH R1 antagonists likely involves the Suzuki-Miyaura coupling of this compound with a suitable piperidine (B6355638) derivative, based on their chemical structures.

Experimental Protocols

I. Synthesis of β-Lactamase Inhibitors via In Situ Click Chemistry

This protocol describes the synthesis of triazole-based β-lactamase inhibitors using an azide-functionalized derivative of this compound.[1]

A. Synthesis of 3-Azidomethylphenylboronic acid (Warhead 3)

A detailed, multi-step synthesis is required to convert this compound to 3-azidomethylphenyl boronic acid. This typically involves reduction of the cyano group to a primary amine, followed by diazotization and substitution with an azide (B81097) group. For the purpose of this protocol, we will start with the commercially available derivative.

B. In Situ Click Chemistry for Inhibitor Synthesis

-

Reaction Setup: In a microtube, combine 3-azidomethylphenyl boronic acid (1 equivalent) and the desired alkyne (5 equivalents).

-

Solvent System: Add a 95:5 mixture of 50 mM sodium phosphate (B84403) buffer (pH 7.0) and DMSO to a final volume of 100 µL.

-

Enzyme Addition: Add the target β-lactamase (e.g., KPC-2 or AmpC).

-

Incubation: Incubate the reaction mixture at 37 °C with shaking (300 rpm) for 24 hours.

-

Analysis: Monitor the formation of the triazole product using LC-MS.

II. General Protocol for Suzuki-Miyaura Coupling for the Synthesis of MCH R1 Antagonists

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a halo-piperidine derivative, a key step in the synthesis of piperidine-based MCH R1 antagonists.[3]

-

Reagents and Solvent: In a reaction vessel, combine the halo-aromatic piperidine derivative (1 equivalent), this compound (1.2 equivalents), and a palladium catalyst such as PdCl2(dppf) (0.1 equivalents). Add a suitable solvent system, for example, a 4:1 mixture of toluene (B28343) and dioxane.

-

Base Addition: Add 2 M aqueous sodium carbonate (Na2CO3) solution (10 mL per mmol of halo-aromatic).

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction Conditions: Heat the mixture to 85 °C and stir under a nitrogen atmosphere for 4 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture through Celite. Separate the organic layer and concentrate it under reduced pressure.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 3-cyanophenyl-piperidine derivative.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Caption: MCH R1 Signaling Pathway and Point of Inhibition.

Caption: Mechanism of β-Lactamase and its Inhibition.

Caption: Experimental Workflow for MCH R1 Antagonist Synthesis.

References

Application of 3-Cyanophenylboronic Acid in OLED Technology: A Detailed Overview

Introduction

3-Cyanophenylboronic acid has emerged as a critical building block in the synthesis of advanced materials for organic light-emitting diode (OLED) technology. Its utility primarily lies in its role as a precursor for the synthesis of highly efficient phosphorescent emitters, particularly for blue OLEDs which remain a key challenge in the display and lighting industries. The presence of the cyano (-CN) group, an electron-withdrawing moiety, and the boronic acid functional group, which is amenable to versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, makes it an ideal candidate for tailoring the optoelectronic properties of OLED materials.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a high-performance iridium(III) complex-based blue phosphorescent emitter and its subsequent application in OLED devices.

Application Notes

This compound is a key intermediate in the synthesis of functionalized ligands for phosphorescent iridium(III) complexes. One notable example is its use in the creation of phenylimidazole-based ligands. The resulting iridium complexes can serve as highly efficient emitters in the emissive layer of an OLED.

Specifically, this compound is utilized in the synthesis of fac-tris(1-(2,6-diisopropylphenyl)-2-(3-cyanophenyl)-1H-imidazolyl)iridium(III) (hereinafter referred to as CNIr ). This material has demonstrated exceptional performance in blue phosphorescent OLEDs.[1][2] The cyano group on the phenyl ring of the ligand plays a crucial role in tuning the electronic properties of the final iridium complex, leading to desirable blue emission characteristics.

The application of CNIr in OLEDs results in devices with high external quantum efficiency (EQE), low turn-on voltages, and impressive operational lifetimes.[1][2] These performance metrics are critical for the commercial viability of OLED displays and lighting. The high phosphorescent quantum efficiency of CNIr in a host matrix indicates efficient conversion of electrical energy into light.[1][2]

Quantitative Data Summary

The performance of an OLED device employing the CNIr emitter, synthesized using this compound, is summarized in the table below. The device was fabricated with a multi-layer structure, and the emissive layer consisted of CNIr doped into a 1,3-bis(N-carbazolyl)benzene (mCP) host.

| Parameter | Value | Reference |

| Emitter | CNIr | [1][2] |

| Host | mCP | [1][2] |

| Emission Color | Blue | [1][2] |

| Emission Peak (λem) | 462 nm | [1][2] |

| Phosphorescent Quantum Efficiency (in mCP film) | 0.99 | [1][2] |

| HOMO Level | -6.1 eV | [1][2] |

| LUMO Level | -2.8 eV | [1][2] |

| Maximum External Quantum Efficiency (EQE) | 22.5% | [1][2] |

| Turn-on Voltage | Low (not specified with a numerical value in the snippets) | [1][2] |

| Device Lifetime (at 200 cd/m²) | > 550 hours | [1][2] |

| CIE Coordinates (y) | < 0.3 | [1][2] |

Experimental Protocols

Synthesis of the Ligand: 1-(2,6-diisopropylphenyl)-2-(3-cyanophenyl)-1H-imidazole

The synthesis of the ligand for the CNIr complex involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds.

Materials:

-

2-bromo-1-(2,6-diisopropylphenyl)-1H-imidazole

-

This compound

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(2,6-diisopropylphenyl)-1H-imidazole (1 equivalent) and this compound (1.2 equivalents) in a mixture of toluene, ethanol, and water.

-

Add palladium(II) acetate (0.03 equivalents) and triphenylphosphine (0.12 equivalents) as the catalyst system.

-

Add potassium carbonate (2 equivalents) as the base.

-

Heat the reaction mixture to reflux and stir under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

-

After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ligand.

Synthesis of the Iridium(III) Complex: fac-tris(1-(2,6-diisopropylphenyl)-2-(3-cyanophenyl)-1H-imidazolyl)iridium(III) (CNIr)

Materials:

-

Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O)

-

1-(2,6-diisopropylphenyl)-2-(3-cyanophenyl)-1H-imidazole (the synthesized ligand)

-

Water

Procedure:

-

In a round-bottom flask, combine iridium(III) chloride hydrate (1 equivalent) and the synthesized ligand (3.5 equivalents).

-

Add a mixture of 2-ethoxyethanol and water as the solvent.

-

Heat the reaction mixture to reflux and stir under an inert atmosphere for 24 hours.

-

After cooling to room temperature, collect the precipitate by filtration.

-

Wash the precipitate with methanol (B129727) and n-hexane to remove impurities.

-

Purify the crude product by column chromatography on silica gel to yield the final CNIr complex.

OLED Device Fabrication and Measurement

Device Structure:

A typical multi-layer OLED device structure utilizing the CNIr emitter is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Al

Materials:

-

Indium tin oxide (ITO) coated glass substrate

-

HIL material (e.g., HAT-CN)

-

HTL material (e.g., TAPC)

-

Host material for EML (e.g., mCP)

-

CNIr emitter

-

ETL material (e.g., TmPyPB)

-

EIL material (e.g., LiF)

-

Aluminum (Al) for the cathode

Fabrication Procedure:

-

Clean the ITO-coated glass substrate by sonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).

-

Treat the cleaned ITO surface with oxygen plasma to improve the work function and hole injection.

-

Transfer the substrate to a high-vacuum thermal evaporation chamber.

-

Deposit the organic layers (HIL, HTL, EML, ETL, EIL) and the Al cathode sequentially by thermal evaporation under high vacuum (< 10⁻⁶ Torr).

-

The emissive layer is deposited by co-evaporating the mCP host and the CNIr emitter at a specific doping concentration (e.g., 5 wt%).

-

The thickness of each layer is monitored using a quartz crystal microbalance.

-

Encapsulate the fabricated device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Device Measurement:

-

Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

-

Measure the electroluminescence (EL) spectra using a spectroradiometer.

-

Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the J-V-L data and the EL spectra.

-

Determine the device lifetime by monitoring the luminance decay over time at a constant current density.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

Application Notes and Protocols for 3-Cyanophenylboronic Acid Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of 3-cyanophenylboronic acid in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Chan-Lam coupling for the formation of carbon-nitrogen bonds. This versatile building block is a key intermediate in the synthesis of a wide array of compounds with applications in medicinal chemistry, materials science, and drug discovery.[1][2]

Introduction to this compound

This compound is a bifunctional organic compound containing both a boronic acid group and a cyano group. This unique combination makes it a highly valuable reagent in organic synthesis. The boronic acid moiety readily participates in transition metal-catalyzed cross-coupling reactions, while the cyano group can be retained in the final product or further transformed into other functional groups such as amines, amides, or carboxylic acids. Its stability, commercial availability, and reactivity make it a staple in the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials.[1][2]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, enabling the formation of a carbon-carbon bond. This compound is an excellent coupling partner for the synthesis of 3-arylbenzonitriles, which are important precursors for various biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flask is charged with this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst, a ligand, and a base. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent is added, and the reaction mixture is heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

dot

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 88 |

| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 75 |

| 5 | 3-Bromothiophene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |

Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, most commonly carbon-nitrogen bonds, using a copper catalyst. This reaction is advantageous as it can often be performed under mild conditions, sometimes even at room temperature and open to the air. This compound serves as an effective arylating agent for a variety of nitrogen-containing nucleophiles, including anilines and N-heterocycles.[3][4]

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

To a reaction vessel are added this compound (1.5 equivalents), the amine or N-heterocycle (1.0 equivalent), a copper catalyst, a ligand (if required), and a base in a suitable solvent. The reaction mixture is stirred at the specified temperature for the designated time, often open to the air. After the reaction is complete, the mixture is diluted with an organic solvent and washed with aqueous ammonium (B1175870) chloride and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired N-aryl product.

dot

Caption: General workflow for the Chan-Lam N-arylation reaction.

Data Presentation: Chan-Lam N-Arylation with this compound

| Entry | N-Nucleophile | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | - | CH₂Cl₂ | RT | 48 | 91 |

| 2 | 4-Methoxyaniline | Cu(OAc)₂ (10) | - | Et₃N | CH₂Cl₂ | RT | 24 | 85 |

| 3 | Imidazole | CuI (10) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | 24 | 88 |

| 4 | Pyrrole | Cu(OAc)₂ (20) | - | Pyridine | CH₂Cl₂ | RT | 72 | 78 |

| 5 | Indole | CuI (10) | L-Proline | K₂CO₃ | DMSO | 90 | 12 | 82 |

Signaling Pathways and Logical Relationships

The products derived from this compound reactions are often designed as inhibitors or modulators of specific biological pathways. For example, the synthesized biaryl nitriles can serve as scaffolds for kinase inhibitors, which play a crucial role in cancer therapy by blocking signaling pathways that lead to cell proliferation.

dot

Caption: Synthesis of a kinase inhibitor scaffold from this compound.

Conclusion

This compound is a powerful and versatile reagent for the construction of complex organic molecules through Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient synthesis of a diverse range of valuable compounds. The ability to fine-tune reaction conditions allows for the successful coupling of a wide variety of substrates, making this compound an indispensable tool in the modern synthetic chemist's arsenal.

References

3-Cyanophenylboronic Acid: A Versatile Precursor for Novel Agrochemicals

Introduction

3-Cyanophenylboronic acid is a versatile chemical intermediate that is increasingly recognized for its utility in the synthesis of novel agrochemicals. Its unique structure, featuring both a boronic acid moiety and a cyano group, allows for its facile incorporation into a wide range of molecular scaffolds through powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the creation of diverse libraries of compounds for screening and development as fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound as a precursor for the next generation of crop protection agents.

Application in Fungicide Development

Biphenyl (B1667301) structures are a common motif in many successful fungicides. The synthesis of biphenyl derivatives via the Suzuki-Miyaura coupling of this compound with appropriate aryl halides offers a straightforward route to novel antifungal agents. The cyano group can also be a key pharmacophore or a synthetic handle for further molecular elaboration.

Quantitative Data: Antifungal Activity of Phenylboronic Acid Derivatives

While specific fungicidal compounds directly synthesized from this compound are not extensively documented in publicly available literature, a study on a series of 82 phenylboronic acid derivatives has demonstrated their potent antifungal activities against a range of plant pathogens. This data highlights the potential of this class of compounds in fungicide development.

| Compound ID | Target Fungus | EC50 (μg/mL) |

| A24 | Botrytis cinerea | < 10 |

| Gibberella zeae | < 10 | |

| Rhizoctonia solani | < 10 | |

| Phytophthora infestans | < 10 | |

| Sclerotinia sclerotiorum | < 10 | |

| Colletotrichum gloeosporioides | < 10 | |

| A25 | Botrytis cinerea | < 10 |

| Gibberella zeae | < 10 | |

| Rhizoctonia solani | < 10 | |

| Phytophthora infestans | < 10 | |

| Sclerotinia sclerotiorum | < 10 | |

| Colletotrichum gloeosporioides | < 10 | |

| A30 | Botrytis cinerea | < 10 |

| Gibberella zeae | < 10 | |

| Rhizoctonia solani | < 10 | |

| Phytophthora infestans | < 10 | |

| Sclerotinia sclerotiorum | < 10 | |

| Colletotrichum gloeosporioides | < 10 | |

| A31 | Botrytis cinerea | < 10 |

| Gibberella zeae | < 10 | |

| Rhizoctonia solani | < 10 | |

| Phytophthora infestans | < 10 | |

| Sclerotinia sclerotiorum | < 10 | |

| Colletotrichum gloeosporioides | < 10 | |

| A36 | Botrytis cinerea | < 10 |

| Gibberella zeae | < 10 | |

| Rhizoctonia solani | < 10 | |

| Phytophthora infestans | < 10 | |

| Sclerotinia sclerotiorum | < 10 | |

| Colletotrichum gloeosporioides | < 10 | |

| A41 | Botrytis cinerea | < 10 |

| Gibberella zeae | < 10 | |

| Rhizoctonia solani | < 10 | |

| Phytophthora infestans | < 10 | |

| Sclerotinia sclerotiorum | < 10 | |

| Colletotrichum gloeosporioides | < 10 | |

| A49 | Botrytis cinerea | 0.39 |

| Gibberella zeae | < 10 | |

| Rhizoctonia solani | < 10 | |

| Phytophthora infestans | < 10 | |

| Sclerotinia sclerotiorum | < 10 | |

| Colletotrichum gloeosporioides | < 10 | |

| B23 | Botrytis cinerea | < 10 |

| Gibberella zeae | < 10 | |

| Rhizoctonia solani | < 10 | |

| Phytophthora infestans | < 10 | |

| Sclerotinia sclerotiorum | < 10 | |

| Colletotrichum gloeosporioides | < 10 | |

| Boscalid (Commercial Fungicide) | Botrytis cinerea | 0.55 |

EC50 values represent the concentration of the compound that inhibits 50% of fungal growth.

Experimental Protocol: Synthesis of Biphenylcarbonitriles via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of biphenylcarbonitriles, potential fungicide candidates, from this compound and a substituted aryl bromide.

Materials:

-

This compound

-

Substituted aryl bromide

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine this compound (1.2 mmol), the substituted aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Add potassium carbonate (2.0 mmol) to the flask.

-

Add a 4:1 mixture of toluene and ethanol (10 mL) followed by water (1 mL).

-

Fit the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biphenylcarbonitrile.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Herbicide Development

The development of novel herbicides with new modes of action is crucial to combat the evolution of weed resistance. Biphenyl-based structures have shown promise as inhibitors of key enzymes in plant metabolic pathways. The use of this compound allows for the synthesis of diverse biphenyl scaffolds for herbicidal screening.

Quantitative Data: Herbicidal Activity of Pyrimidine-Biphenyl Hybrids

A study on pyrimidine-biphenyl hybrids, which can be synthesized using phenylboronic acid precursors, demonstrated their potent inhibitory activity against the acetohydroxyacid synthase (AHAS) enzyme, a key target for many commercial herbicides.

| Compound ID | Target Enzyme | Kᵢ (μM) | Herbicidal Activity vs. Descurainia sophia (% inhibition at 150 g ai/ha) |

| 4aa | Arabidopsis thaliana AHAS | 0.09 | 100 |

| 4bb | Arabidopsis thaliana AHAS | 0.02 | 100 |

| 5ag | Arabidopsis thaliana AHAS | N/A | 100 |

| 5ah | Arabidopsis thaliana AHAS | N/A | 100 |

| Bispyribac (Commercial Herbicide) | Arabidopsis thaliana AHAS | 0.54 | 90 |

| Flumetsulam (Commercial Herbicide) | Arabidopsis thaliana AHAS | 0.38 | N/A |

Kᵢ value represents the inhibition constant, a measure of the inhibitor's potency. Lower values indicate higher potency. Herbicidal activity data is for post-emergence application.

Experimental Protocol: Synthesis of Pyrimidine-Biphenyl Hybrids

This protocol outlines a general synthetic route to pyrimidine-biphenyl hybrids, a class of potent herbicides, utilizing a Suzuki-Miyaura coupling reaction with a phenylboronic acid.

Materials:

-

Substituted 2-chloropyrimidine (B141910)

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add the substituted 2-chloropyrimidine (1.0 mmol), this compound (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add a 2M aqueous solution of sodium carbonate (2.0 mL) and 1,2-dimethoxyethane (10 mL).

-

Heat the mixture to reflux (approximately 85°C) and stir under a nitrogen atmosphere for 12 hours.

-

After cooling to room temperature, add water (20 mL) and extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate mixture) to afford the desired pyrimidine-biphenyl hybrid.

Caption: Mode of action of pyrimidine-biphenyl herbicides targeting AHAS.

Conclusion

This compound is a valuable and versatile building block for the discovery and development of novel agrochemicals. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust platform for the synthesis of diverse libraries of compounds with potential fungicidal and herbicidal activities. The protocols and data presented herein serve as a foundation for researchers to explore the potential of this compound in their own agrochemical research programs. Further exploration of derivatives and optimization of synthetic routes will undoubtedly lead to the identification of new and effective crop protection solutions.